molecular formula C15H11ClN2O5 B11555398 3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

Cat. No.: B11555398
M. Wt: 334.71 g/mol
InChI Key: YLSQBASPDMDNMC-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methoxy group, and a nitro-substituted benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline typically involves the condensation of 3-chloro-4-methoxyaniline with 6-nitro-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group and benzodioxole moiety play a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyaniline: A simpler derivative with similar functional groups.

    4-methoxyaniline: Lacks the chloro and nitro groups, resulting in different reactivity and applications.

    3-chloro-4-methoxyacetophenone: Contains a ketone group instead of the aniline moiety.

Uniqueness

3-chloro-4-methoxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro-substituted benzodioxole moiety differentiates it from other aniline derivatives, enhancing its potential for specific applications in research and industry.

Properties

Molecular Formula

C15H11ClN2O5

Molecular Weight

334.71 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C15H11ClN2O5/c1-21-13-3-2-10(5-11(13)16)17-7-9-4-14-15(23-8-22-14)6-12(9)18(19)20/h2-7H,8H2,1H3

InChI Key

YLSQBASPDMDNMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)Cl

Origin of Product

United States

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